N'-(piperidin-3-yl)(tert-butoxy)carbohydrazide
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Overview
Description
N’-(piperidin-3-yl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C13H27N3O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(piperidin-3-yl)(tert-butoxy)carbohydrazide typically involves the reaction of piperidine derivatives with tert-butyl carbazate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts or reagents like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N’-(piperidin-3-yl)(tert-butoxy)carbohydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time can enhance the efficiency and yield of the compound. Purification steps, including crystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(piperidin-3-yl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require the use of bases or acids to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(piperidin-3-yl)(tert-butoxy)carbohydrazide oxides, while reduction can produce the corresponding reduced forms of the compound. Substitution reactions result in derivatives with different functional groups attached to the piperidine ring.
Scientific Research Applications
N’-(piperidin-3-yl)(tert-butoxy)carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(piperidin-3-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N’-(piperidin-3-yl)(tert-butoxy)carbohydrazide can be compared with other similar compounds, such as:
N’-(piperidin-4-yl)(tert-butoxy)carbohydrazide: Similar structure but with the piperidine ring substituted at the 4-position instead of the 3-position.
Piperidine-3-carbohydrazide-hydrazones: Compounds with hydrazone functional groups attached to the piperidine ring.
tert-Butyl (piperidin-3-ylmethyl)carbamate: A related compound with a carbamate functional group instead of a carbohydrazide.
The uniqueness of N’-(piperidin-3-yl)(tert-butoxy)carbohydrazide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-(piperidin-3-ylamino)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-12-8-5-4-6-11-7-8/h8,11-12H,4-7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBUCUTUULGTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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